![molecular formula C15H13FN2O4S B5309218 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B5309218.png)
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid, also known as FTB or TAK-659, is a small molecule inhibitor that has shown promising results in scientific research applications. It has been studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis and lupus.
Mechanism of Action
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid works by irreversibly binding to the cysteine residue in the active site of BTK. This binding prevents the phosphorylation of BTK and subsequent downstream signaling events, leading to the inhibition of B-cell activation and autoantibody production.
Biochemical and Physiological Effects:
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid has been shown to effectively inhibit B-cell activation and autoantibody production in various preclinical models of autoimmune diseases. It has also been shown to have a favorable safety profile in these models, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid is its high selectivity for BTK, which minimizes off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
Future research on 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid may focus on its potential use in combination with other therapies for autoimmune diseases, as well as its potential use in other disease indications. Additionally, further studies may be needed to better understand the optimal dosing and administration of 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid in clinical settings.
Synthesis Methods
The synthesis of 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid involves several steps, including the coupling of 2-fluoroaniline with thieno[3,2-b]thiophene-2-carbonyl chloride, followed by the reaction with 4-oxobutanoic acid. The final product is purified through recrystallization and characterized using various analytical techniques.
Scientific Research Applications
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell signaling. This inhibition results in the suppression of B-cell activation and subsequent production of autoantibodies, which are responsible for the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
4-[[3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c16-10-3-1-2-4-11(10)17-14(22)9-7-8-23-15(9)18-12(19)5-6-13(20)21/h1-4,7-8H,5-6H2,(H,17,22)(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHRSBXJHMRNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.